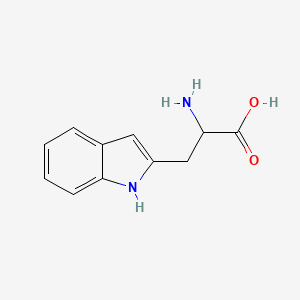

a-amino-1H-Indole-2-propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

a-Amino-1H-Indole-2-propanoic acid: Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

The synthesis of a-amino-1H-Indole-2-propanoic acid typically involves several steps, starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Analyse Chemischer Reaktionen

a-Amino-1H-Indole-2-propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

a-Amino-1H-Indole-2-propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of a-amino-1H-Indole-2-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

a-Amino-1H-Indole-2-propanoic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific amino and propanoic acid groups, which confer distinct chemical and biological properties

Biologische Aktivität

α-Amino-1H-Indole-2-propanoic acid (AIIPA) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of AIIPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

AIIPA possesses a unique indole structure with an amino group at the alpha position and a propanoic acid side chain. The indole nucleus is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Pharmacological Activities

AIIPA exhibits a range of biological activities, including:

- Antiviral Activity : AIIPA has shown promise as an inhibitor of HIV-1 integrase, which is crucial for viral replication. Studies indicate that derivatives of AIIPA can inhibit integrase strand transfer with IC50 values ranging from 0.13 to 6.85 μM, suggesting significant antiviral potential .

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. Indole derivatives, including AIIPA, have demonstrated cytotoxicity against human leukemia (MV4-11), lung (A549), and colon (HCT116) cancer cells, with some derivatives exhibiting enhanced activity compared to the parent compound .

- Anti-inflammatory Effects : Research indicates that AIIPA can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like asthma and allergic rhinitis. Its ability to act as a CysLT1 antagonist further supports its role in managing inflammatory responses .

The biological activity of AIIPA is largely attributed to its interaction with specific molecular targets:

- HIV-1 Integrase Inhibition : AIIPA and its derivatives bind to the active site of HIV-1 integrase, chelating metal ions essential for enzyme activity. This interaction disrupts the viral life cycle by preventing the integration of viral DNA into the host genome .

- Receptor Modulation : AIIPA has been identified as a modulator of G protein-coupled receptors (GPCRs), particularly CysLT receptors involved in asthma and other inflammatory diseases. Its antagonistic action on CysLT1 receptors is significant for developing new treatments for respiratory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of AIIPA and its derivatives:

- Antiviral Efficacy : A study demonstrated that a derivative of AIIPA exhibited an IC50 value of 32.37 μM against HIV-1 integrase, indicating potential as an antiviral agent .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain AIIPA derivatives showed improved anticancer activity compared to standard treatments, highlighting their potential as novel chemotherapeutic agents .

- Inflammation Reduction : Research involving animal models indicated that AIIPA could significantly reduce markers of inflammation in conditions such as asthma, supporting its therapeutic use in respiratory diseases .

Data Tables

The following tables summarize key findings related to the biological activity of AIIPA:

Eigenschaften

IUPAC Name |

2-amino-3-(1H-indol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNMONSTYCGIDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.